![molecular formula C15H14N2O3S2 B2756620 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-sulfonamide CAS No. 2097872-29-0](/img/structure/B2756620.png)
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-sulfonamide is a complex organic compound featuring a combination of furan, thiophene, and pyridine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds:
Synthesis of 2-(furan-2-yl)ethanol: This can be achieved through the reduction of 2-(furan-2-yl)acetaldehyde using a reducing agent like sodium borohydride.
Synthesis of 2-(thiophen-2-yl)ethanol: Similar to the furan derivative, this involves the reduction of 2-(thiophen-2-yl)acetaldehyde.
Formation of the sulfonamide: The key step involves the reaction of pyridine-3-sulfonyl chloride with the previously synthesized alcohols in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (mCPBA).
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: mCPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2)
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Conversion of the sulfonamide to the corresponding amine.
Substitution: Introduction of nitro or halogen groups on the pyridine ring.
Applications De Recherche Scientifique
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The heterocyclic rings can interact with various biological pathways, potentially disrupting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(furan-2-yl)ethyl]pyridine-3-sulfonamide
- N-[2-(thiophen-2-yl)ethyl]pyridine-3-sulfonamide
- N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-sulfonamide
Uniqueness
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-sulfonamide is unique due to the combination of furan, thiophene, and pyridine rings, which confer distinct electronic properties and biological activities. This combination is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c18-22(19,12-4-1-7-16-10-12)17-11-13(14-5-2-8-20-14)15-6-3-9-21-15/h1-10,13,17H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUORWWOJGMQHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2756539.png)
![N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B2756542.png)
![4,4-difluoro-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidine](/img/structure/B2756543.png)

![8-(4-ethylbenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2756545.png)
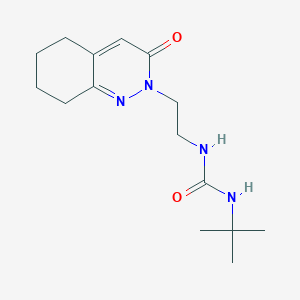
![N-(3,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2756547.png)
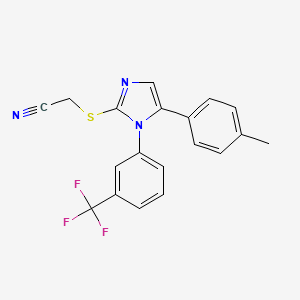
![N-[(furan-2-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2756552.png)
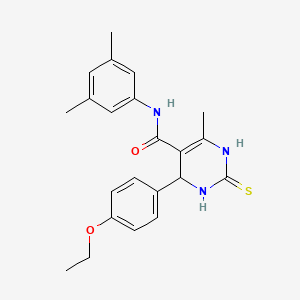
![N-(Spiro[2.2]pentan-2-ylmethyl)prop-2-enamide](/img/structure/B2756554.png)
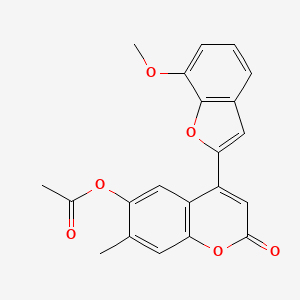
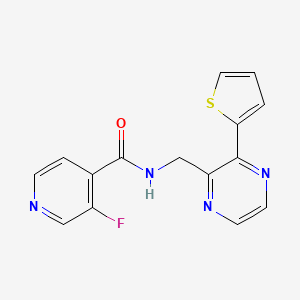
![Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazole-4-carboxylate](/img/structure/B2756559.png)
